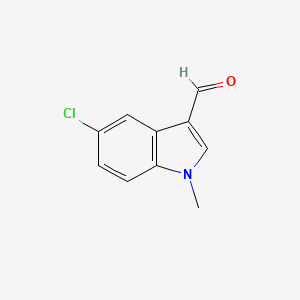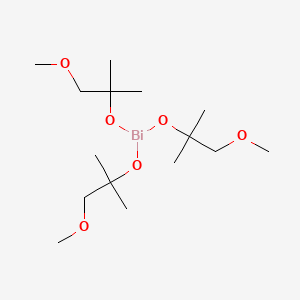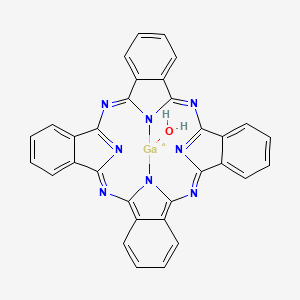
Gallium phthalocyanine hydroxide; 80%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium phthalocyanine hydroxide (GaPcH) is an inorganic compound composed of gallium, phthalocyanine, and hydroxide ions. It is a relatively new material with a wide range of potential applications in the field of scientific research. GaPcH has a unique combination of properties that make it an attractive material for use in various applications.
Wissenschaftliche Forschungsanwendungen
Gallium phthalocyanine hydroxide; 80% has several potential applications in scientific research. It has been used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. Gallium phthalocyanine hydroxide; 80% has also been used in the development of novel materials for use in solar cells, batteries, and fuel cells. Additionally, Gallium phthalocyanine hydroxide; 80% has been used as a catalyst in organic synthesis reactions and as a potential drug delivery system.
Wirkmechanismus
Gallium phthalocyanine hydroxide; 80% has been shown to act as an electron-transfer agent, which means it can transfer electrons between molecules. This property makes it useful for a variety of applications, including photodynamic therapy and organic synthesis reactions. In photodynamic therapy, Gallium phthalocyanine hydroxide; 80% acts as a photosensitizer, absorbing light energy and transferring electrons to oxygen molecules, which then react with cancer cells and destroy them. In organic synthesis reactions, Gallium phthalocyanine hydroxide; 80% can transfer electrons between reactants, facilitating the formation of desired products.
Biochemical and Physiological Effects
Gallium phthalocyanine hydroxide; 80% has been shown to have several biochemical and physiological effects. In laboratory studies, Gallium phthalocyanine hydroxide; 80% has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, Gallium phthalocyanine hydroxide; 80% has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
Gallium phthalocyanine hydroxide; 80% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. Additionally, Gallium phthalocyanine hydroxide; 80% is non-toxic and biocompatible, making it safe to use in experiments involving living cells. However, Gallium phthalocyanine hydroxide; 80% is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
The potential applications of Gallium phthalocyanine hydroxide; 80% are still being explored. Future research will focus on improving the synthesis process to produce higher yields of Gallium phthalocyanine hydroxide; 80%, as well as exploring new applications for the material. Possible applications include the development of novel materials for use in solar cells, batteries, and fuel cells, as well as the use of Gallium phthalocyanine hydroxide; 80% as a drug delivery system. Additionally, future research will focus on understanding the biochemical and physiological effects of Gallium phthalocyanine hydroxide; 80% and exploring its potential for use in photodynamic therapy and other medical treatments.
Synthesemethoden
Gallium phthalocyanine hydroxide; 80% is synthesized by a simple two-step process. First, gallium chloride and phthalocyanine are reacted in an aqueous solution to form a gallium-phthalocyanine complex. Then, the complex is treated with a hydroxide solution to produce Gallium phthalocyanine hydroxide; 80%. The reaction is relatively straightforward and can be carried out in a laboratory setting.
Eigenschaften
InChI |
InChI=1S/C32H16N8.Ga.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPNUFYJUKHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18GaN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium phthalocyanine hydroxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


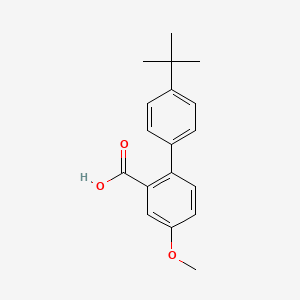
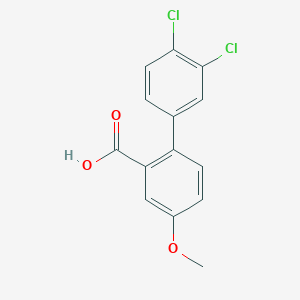
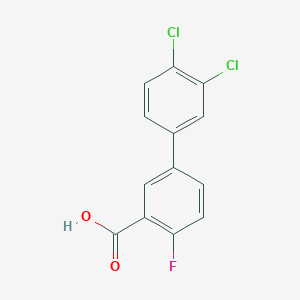
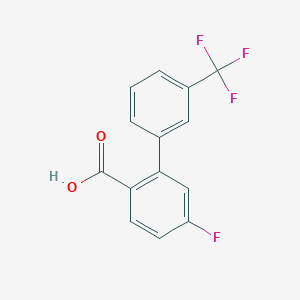

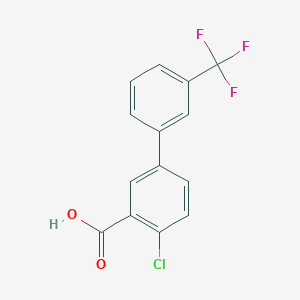
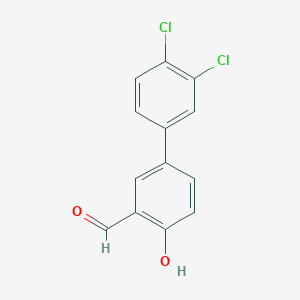
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)
